tert-Butyl 3-((4-iodo-5-methylpyridin-2-yl)oxy)azetidine-1-carboxylate

Description

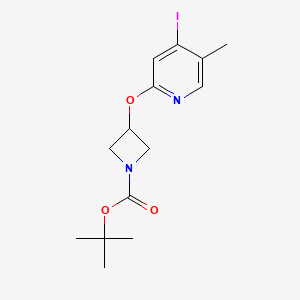

Chemical Structure: This compound (CAS: 2340294-12-2) features a pyridine ring substituted with iodine at the 4-position and a methyl group at the 5-position. The azetidine ring is linked via an ether oxygen to the pyridine moiety and protected by a tert-butyl carbamate group .

Molecular Formula: C₁₄H₁₉IN₂O₃

Molecular Weight: 390.22 g/mol

Key Features:

- Iodine substituent: Enhances electrophilicity, making it a candidate for halogen bonding or cross-coupling reactions.

- tert-Butyl carbamate: A common protecting group for amines, enhancing solubility and stability during synthesis.

Properties

Molecular Formula |

C14H19IN2O3 |

|---|---|

Molecular Weight |

390.22 g/mol |

IUPAC Name |

tert-butyl 3-(4-iodo-5-methylpyridin-2-yl)oxyazetidine-1-carboxylate |

InChI |

InChI=1S/C14H19IN2O3/c1-9-6-16-12(5-11(9)15)19-10-7-17(8-10)13(18)20-14(2,3)4/h5-6,10H,7-8H2,1-4H3 |

InChI Key |

KOZUTCIJAXBMBW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1I)OC2CN(C2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((4-iodo-5-methylpyridin-2-yl)oxy)azetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

Introduction of the Pyridine Ring: The pyridine ring is introduced through nucleophilic substitution reactions, where a halogenated pyridine derivative reacts with the azetidine ring.

Iodination and Methylation: The pyridine ring is further functionalized by introducing iodine and methyl groups through electrophilic substitution reactions.

Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactions, use of automated reactors, and optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((4-iodo-5-methylpyridin-2-yl)oxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups on the pyridine ring.

Substitution: Nucleophilic and electrophilic substitution reactions can be performed to replace the iodine or other substituents on the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or demethylated products.

Scientific Research Applications

tert-Butyl 3-((4-iodo-5-methylpyridin-2-yl)oxy)azetidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate or intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-iodo-5-methylpyridin-2-yl)oxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulation of Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyridine Derivatives

a) tert-Butyl 3-((3-iodo-5-methylpyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (ID 167)

- Structure : Pyrrolidine (5-membered ring) instead of azetidine, with iodine at the pyridine 3-position.

- Molecular Formula : C₁₇H₂₃IN₂O₃

- Key Differences :

- Ring size : Pyrrolidine’s larger ring may increase flexibility, altering pharmacokinetics.

- Iodine position : 3-Iodo substitution vs. 4-Iodo in the target compound; this affects electronic distribution and reactivity in substitution reactions.

b) tert-Butyl 3-((6-bromopyridin-3-yl)oxy)azetidine-1-carboxylate (CAS 1146089-80-6)

- Structure : Bromine at pyridine 6-position, linked to azetidine via 3-oxy.

- Molecular Formula : C₁₃H₁₉BrN₂O₃

- Key Differences :

- Halogen type : Bromine (Br) vs. iodine (I). Bromine’s lower atomic weight and weaker halogen bonding may reduce stability in biological environments.

- Substitution pattern : 6-Bromo vs. 4-iodo; positional differences influence steric and electronic interactions.

Azetidine Derivatives with Functional Group Variations

a) tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(morpholin-4-yl)azetidine-1-carboxylate

- Structure : Azetidine substituted with morpholine and ester groups.

- Molecular Formula : C₁₅H₂₆N₂O₅

- Key Differences :

- Functional groups : Morpholine (a tertiary amine) and ester vs. pyridinyloxy and iodine. Morpholine enhances solubility but reduces electrophilicity.

- Synthesis : Prepared via aza-Michael addition (64–83% yield), contrasting with the target compound’s likely SNAr or Ullmann coupling for iodine incorporation.

b) tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS 1083181-23-0)

- Structure: Fluorine and aminomethyl groups on azetidine.

- Molecular Formula : C₁₀H₁₉FN₂O₂

- Key Differences: Fluorine vs. iodine: Fluorine’s electronegativity improves metabolic stability, whereas iodine’s bulk may enhance halogen bonding. Aminomethyl group: Introduces a primary amine, enabling conjugation or further functionalization.

Research Findings and Implications

- Reactivity: The target compound’s iodine atom facilitates participation in Suzuki-Miyaura or Sonogashira couplings, unlike bromine or fluorine analogs, which require harsher conditions .

- Biological Activity : Azetidine’s rigidity may improve binding affinity compared to pyrrolidine derivatives, but iodine’s size could introduce steric hindrance .

- Safety : While safety data for the target compound are unavailable, related azetidine derivatives show hazards like skin irritation (H315) and acute toxicity (H302) , suggesting similar precautions.

Biological Activity

Tert-butyl 3-((4-iodo-5-methylpyridin-2-yl)oxy)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features, including an azetidine ring and a pyridine moiety substituted with iodine and methyl groups. This compound's potential biological activities make it a candidate for further research in therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 390.22 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which can influence both its biological activity and solubility properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Properties : The azetidine structure is often associated with anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The unique combination of the azetidine ring and the 4-iodo-substituted pyridine influences the compound's reactivity and biological activity. The presence of iodine may enhance the compound's interaction with biological targets, potentially increasing its efficacy .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Pyridine Intermediate : Starting from 5-methylpyridine, iodination is performed using iodine and an oxidizing agent.

- Etherification : The pyridine intermediate is reacted with an alcohol in the presence of a base to form the pyridine ether.

- Azetidine Ring Formation : Coupling the intermediate with an azetidine derivative under basic conditions.

- Esterification : Introduction of the tert-butyl ester group through esterification reactions .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

These findings underscore the potential therapeutic applications of this compound and related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.